molecular formula C10H10Br2O3 B14769068 3,5-Dibromo-2-isopropoxybenzoic acid

3,5-Dibromo-2-isopropoxybenzoic acid

Cat. No.: B14769068
M. Wt: 337.99 g/mol
InChI Key: SBGCVJLIJCMBAG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-isopropoxybenzoic acid is a halogenated benzoic acid derivative characterized by bromine substituents at the 3- and 5-positions of the aromatic ring and an isopropoxy group at the 2-position. This structural configuration confers unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler hydroxy- or methoxy-substituted analogs.

Properties

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

3,5-dibromo-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10Br2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

SBGCVJLIJCMBAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dibromo-2-isopropoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The isopropoxy group in the target compound introduces steric hindrance and reduced hydrogen-bonding capacity compared to hydroxylated analogs.
  • Bromine positioning (e.g., 3,5 vs. 4) influences electronic effects and reactivity in substitution reactions.

Physicochemical Properties

While explicit data for this compound are sparse, trends can be inferred from its analogs:

Property This compound (Inferred) 3,5-Dibromo-4-hydroxybenzoic Acid Methyl 4-bromo-3-hydroxybenzoate
Molecular Weight ~348.0 g/mol ~311.9 g/mol ~245.0 g/mol
Solubility Low water solubility (lipophilic) Moderate (due to -OH, -COOH) Very low (ester group)
Acidity (pKa) ~2.8 (carboxylic acid) ~2.5 (carboxylic acid) ~4.9 (ester hydrolysis)
Melting Point Likely >150°C (high halogen content) 280–285°C 90–95°C

Analysis :

  • The isopropoxy group increases lipophilicity, making the compound more suitable for lipid-rich environments (e.g., membrane permeability in drug design).
  • Bromine atoms elevate molecular weight and may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs.

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